molecular formula C9H8BrF3O B2496259 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene CAS No. 2091390-30-4

1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene

Cat. No.: B2496259
CAS No.: 2091390-30-4
M. Wt: 269.061
InChI Key: SIDPEHNTQROBRW-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a bromoethyl group and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene typically involves the bromination of 1-ethyl-2-(trifluoromethoxy)benzene. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the ethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The bromoethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of ethyl-substituted benzene derivatives.

Scientific Research Applications

1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Potential use in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the trifluoromethoxy group can influence the compound’s electronic properties, enhancing its reactivity and stability. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and drug design.

Comparison with Similar Compounds

  • 1-(1-Bromoethyl)-4-(trifluoromethyl)benzene
  • 1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene
  • 1-(1-Bromoethyl)-2-(trifluoromethyl)benzene

Uniqueness: 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and physical properties compared to its analogs. The trifluoromethoxy group provides a strong electron-withdrawing effect, enhancing the compound’s stability and reactivity in various chemical reactions.

Biological Activity

1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene is a compound of interest in medicinal chemistry due to its unique structural features, which may confer specific biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with a bromoethyl group and a trifluoromethoxy group. This configuration may influence its reactivity and interaction with biological targets.

This compound is likely to undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can act as a leaving group. The trifluoromethoxy group may enhance lipophilicity and modulate the electronic properties of the compound, potentially affecting its interaction with biological molecules .

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing the trifluoromethoxy group have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves interference with DNA replication or repair processes .

Antiviral Properties

Research has suggested that compounds similar to this compound may possess antiviral activity. This is attributed to their ability to disrupt viral replication processes or inhibit viral enzymes. Further studies are needed to confirm these effects specifically for this compound .

Anti-inflammatory Effects

Compounds with trifluoromethoxy groups have been noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines or modulate immune responses, suggesting potential applications in treating inflammatory diseases .

Data Table: Biological Activity Overview

Activity Mechanism Reference
AnticancerInduces apoptosis, inhibits cell proliferation
AntiviralDisrupts viral replication
Anti-inflammatoryModulates immune response

Case Studies

  • Anticancer Study : A study on related compounds demonstrated that those with a trifluoromethoxy substitution exhibited higher cytotoxicity against HepG2 liver cancer cells compared to standard chemotherapeutics like doxorubicin. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Inflammatory Response : Another research effort focused on the anti-inflammatory potential of trifluoromethoxy derivatives, revealing that these compounds could significantly reduce levels of inflammatory markers in vitro and in vivo models .

Future Directions

The exploration of this compound's biological activity could be expanded through:

  • In vivo Studies : To validate the efficacy and safety profile.
  • Structural Modifications : To enhance potency and selectivity for specific biological targets.
  • Mechanistic Studies : To elucidate detailed pathways through which this compound exerts its effects.

Properties

IUPAC Name

1-(1-bromoethyl)-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-6(10)7-4-2-3-5-8(7)14-9(11,12)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDPEHNTQROBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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